(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a chlorophenyl group, a cyano group, and a methoxypropyl group, making it an interesting subject for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide can be achieved through a multi-step process involving the following key steps:
Formation of the pyrimidine core: This involves the condensation of appropriate precursors such as 2-aminopyridine and a suitable aldehyde under acidic or basic conditions.
Introduction of the chlorophenyl group: This can be achieved through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Incorporation of the cyano group: This step typically involves the use of cyanogen bromide or a similar reagent.
Addition of the methoxypropyl group: This can be done through an alkylation reaction using 3-methoxypropyl bromide.
Final assembly: The final step involves the coupling of the intermediate products to form the desired acrylamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide can undergo various types of chemical reactions, including:
- Oxidation
Properties
CAS No. |
872118-27-9 |
---|---|
Molecular Formula |
C26H22ClN5O3 |
Molecular Weight |
487.9g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[5-cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]prop-2-enamide |
InChI |
InChI=1S/C26H22ClN5O3/c1-17-5-3-12-32-23(17)30-25-21(26(32)34)15-19(16-28)24(31(25)13-4-14-35-2)29-22(33)11-8-18-6-9-20(27)10-7-18/h3,5-12,15H,4,13-14H2,1-2H3/b11-8+,29-24? |
InChI Key |
AZFAPZOKWQLRPN-LRMUDBEMSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)/C=C/C4=CC=C(C=C4)Cl)N3CCCOC)C#N |
SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)C=CC4=CC=C(C=C4)Cl)N3CCCOC)C#N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=NC(=O)C=CC4=CC=C(C=C4)Cl)N3CCCOC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.